molecular formula C16H21ClN2O B4528980 N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide

N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide

Cat. No.: B4528980
M. Wt: 292.80 g/mol
InChI Key: ICAOUMQBURKYQA-UHFFFAOYSA-N
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Description

N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 4-chlorophenylmethyl group and a cyclopropanecarboxamide moiety. Its unique structure allows it to interact with different biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-14-7-3-12(4-8-14)10-19-9-1-2-15(11-19)18-16(20)13-5-6-13/h3-4,7-8,13,15H,1-2,5-6,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAOUMQBURKYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the 4-chlorophenylmethyl group. The final step involves the formation of the cyclopropanecarboxamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction parameters and the use of purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research focuses on its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-Bromophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide
  • N-{1-[(4-Fluorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide
  • N-{1-[(4-Methylphenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide

Uniqueness

N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide
Reactant of Route 2
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N-{1-[(4-Chlorophenyl)methyl]piperidin-3-YL}cyclopropanecarboxamide

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